molecular formula C62H111N11O12 B12406148 Cyclosporin A-d3

Cyclosporin A-d3

Cat. No.: B12406148
M. Wt: 1205.6 g/mol
InChI Key: PMATZTZNYRCHOR-UTBLHNIYSA-N
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Description

Cyclosporin A-d3 is a deuterated form of Cyclosporin A, a cyclic undecapeptide with potent immunosuppressive properties. It is widely used in organ transplantation to prevent graft rejection and has various biological activities, including anti-inflammatory, antifungal, and antiparasitic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclosporin A-d3 involves the incorporation of deuterium atoms into the Cyclosporin A molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound is often carried out through submerged fermentation using fungal strains. The fermentation process is optimized to enhance the yield of Cyclosporin A, which is then subjected to deuteration to produce this compound. The process involves the use of bioreactors, controlled environmental conditions, and specific nutrient media to support the growth of the fungal strains .

Chemical Reactions Analysis

Types of Reactions: Cyclosporin A-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced immunosuppressive properties. These derivatives are often used in scientific research and clinical applications to study the compound’s effects and potential therapeutic uses .

Scientific Research Applications

Cyclosporin A-d3 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used to study the effects of deuterium incorporation on the compound’s properties. In biology, it is used to investigate the mechanisms of immunosuppression and other biological activities. In medicine, it is used in organ transplantation, autoimmune disease treatment, and cancer therapy. In industry, it is used in the production of various pharmaceuticals and biotechnological products .

Mechanism of Action

Cyclosporin A-d3 exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in the activation of T cells. By binding to the receptor cyclophilin-1, this compound forms a complex that inhibits calcineurin, thereby preventing the dephosphorylation and activation of nuclear factor of activated T cells (NFAT). This inhibition leads to the suppression of interleukin-2 and other cytokines, ultimately reducing the immune response .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Cyclosporin A-d3 include Tacrolimus, Sirolimus, and Everolimus. These compounds also possess immunosuppressive properties and are used in organ transplantation and autoimmune disease treatment .

Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and reduces its metabolic degradation. This modification allows for prolonged therapeutic effects and improved pharmacokinetic properties compared to its non-deuterated counterparts .

Properties

Molecular Formula

C62H111N11O12

Molecular Weight

1205.6 g/mol

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-33-[(E,1R,2R)-6,6,6-trideuterio-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1/i1D3

InChI Key

PMATZTZNYRCHOR-UTBLHNIYSA-N

Isomeric SMILES

[2H]C([2H])([2H])/C=C/C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Origin of Product

United States

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